2,3-Difluoroisonicotinic acid

Descripción general

Descripción

Molecular Structure Analysis

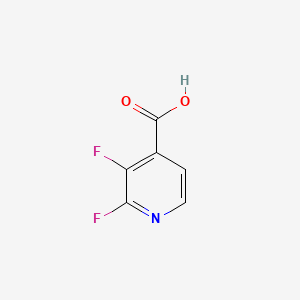

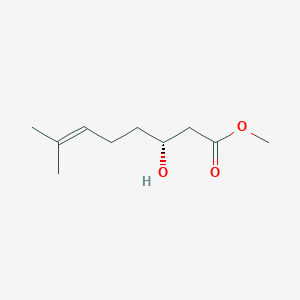

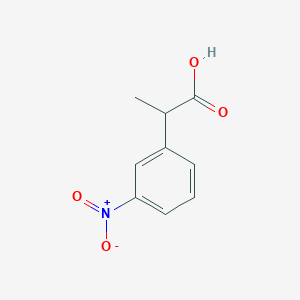

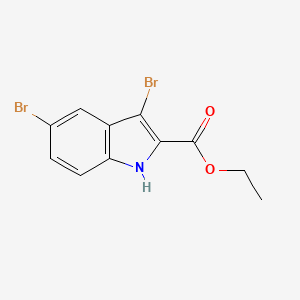

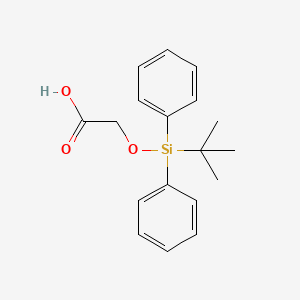

The molecular structure of 2,3-Difluoroisonicotinic acid is represented by the formula C6H3F2NO2 . Its average mass is 159.090 Da, and its monoisotopic mass is 159.013184 Da .Physical And Chemical Properties Analysis

This compound appears as a white to orange to green powder or crystal . It has a melting point of 220 °C (dec.) . The compound is air and heat sensitive, and it is recommended to be stored at 2 - 8 °C .Aplicaciones Científicas De Investigación

Polyfluoroheterocyclic Compounds Synthesis

2,3-Difluoroisonicotinic acid can be part of a broader group of polyfluoroheterocyclic compounds. Research has explored reactions of tetrafluoroisonicotinic acid, a related compound, for creating substituted amides and hydrazines. These derivatives have potential applications in various chemical processes, including the formation of cyclic compounds like oxadiazoles and thiadiazoles (R. Chambers, C. A. Heaton, & W. Musgrave, 1968).

Perfluorinated Sulfonic-Acid Ionomers

The chemistry of perfluorinated compounds, including those related to this compound, is critical in the development of perfluorinated sulfonic-acid (PFSA) ionomers. These ionomers play a significant role in advanced technologies, bridging the gap between electrochemistry and polymer physics. They are crucial in developing innovative characterization techniques and computational models (A. Kusoglu & A. Weber, 2017).

Proton-Exchange Membrane Fuel Cells

In the field of energy, perfluorosulfonic acid membranes, related to the chemistry of this compound, have been utilized as proton transport mediums in proton-exchange membrane fuel cells. This application demonstrates the significance of fluorinated compounds in developing energy-efficient technologies (G. Eisman, 1990).

Purification of Hydrofluoric Acid

This compound and its derivatives might be involved in processes like the purification of hydrofluoric acid, where ion exchange resins play a crucial role. This purification is essential for maintaining the quality of chemicals used in sectors like the semiconductor industry (I. Fernández-Olmo, J. L. Fernández, & Á. Irabien, 2007).

Sonochemical Degradation of Perfluorinated Compounds

Investigations into the sonochemical degradation of perfluorinated compounds, like PFOS, are essential for understanding the environmental impact and degradation pathways of related chemicals, including this compound. Such studies are vital for developing effective treatment methods for water contaminated with these substances (Lucia Rodriguez-Freire et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that fluorine-substituted isonicotinic acid derivatives have been used as ligands to construct metal-organic frameworks combined with transition metal and lanthanide .

Pharmacokinetics

The compound is a solid at 20°c and is soluble in methanol . These properties may influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2,3-Difluoroisonicotinic acid, it should be stored under inert gas and in a refrigerated environment (0-10°C). It is sensitive to air and heat . These conditions should be considered when studying the compound’s action.

Análisis Bioquímico

Biochemical Properties

2,3-Difluoroisonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can modulate cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, thereby affecting the metabolism of various substrates. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as the modulation of metabolic pathways and the reduction of oxidative stress. At high doses, this compound can be toxic, leading to adverse effects such as liver damage and renal toxicity. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites. For instance, it has been shown to influence the biosynthesis of nucleotides and amino acids, which are essential for cellular function and growth .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in certain tissues, such as the liver and kidneys. The distribution of this compound within the body can affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production .

Propiedades

IUPAC Name |

2,3-difluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGHMEKFPCGYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459724 | |

| Record name | 2,3-difluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851386-31-7 | |

| Record name | 2,3-difluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIFLUOROPYRIDINE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1313696.png)